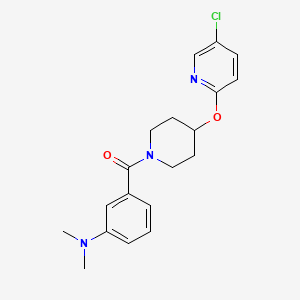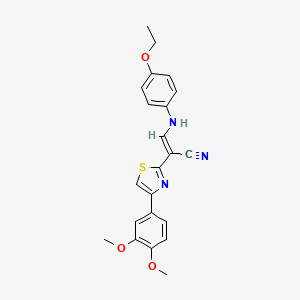
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide” is a complex organic compound. It likely contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis information for this compound is not available, pyrazole derivatives are often synthesized from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides .
Scientific Research Applications
Synthesis and Characterization
A notable study in the realm of chemical synthesis involved the creation of pyrazole and imidazole derivatives, including compounds structurally related to N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide. These compounds were synthesized using the Mannich base method and further characterized by various spectroscopic techniques. The antimicrobial activity of these synthesized compounds was evaluated, demonstrating their potential in medicinal chemistry applications (Idhayadhulla, Kumar, & Abdul, 2012).
Biological Activities and Applications
Anticonvulsant and Neuroprotective Effects
A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized, including compounds with structural similarities to this compound. These derivatives were evaluated for their anticonvulsant and neuroprotective effects, with one specific compound showing significant promise as an anticonvulsant and displaying promising neuroprotective effects by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH) (Hassan, Khan, & Amir, 2012).
Anticancer and Anti-HCV Activities
Another research focused on the synthesis and characterization of celecoxib derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Novel compounds were synthesized and evaluated for their biological activities, with some compounds showing potential anticancer activity against various human tumor cell lines and modest inhibition of HCV NS5B RdRp activity, highlighting their therapeutic potential (Küçükgüzel et al., 2013).
Metal Complexes with Biological Activity
Research into the synthesis, characterization, and biological activity of metal complexes involving this compound derivatives revealed compounds with potent cytotoxic activity against HL-60 human promyelocytic leukemia cells and antimicrobial activity against selected bacteria and yeasts. These findings suggest the potential of these compounds in developing new therapeutic agents with targeted biological activities (Asegbeloyin et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide involves the reaction of 4-(1H-pyrazol-3-yl)benzaldehyde with 4-phenylbutyric acid in the presence of a coupling agent to form the intermediate, N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutyric acid. This intermediate is then converted to the final product by reaction with ammonia and acetic anhydride.", "Starting Materials": [ "4-(1H-pyrazol-3-yl)benzaldehyde", "4-phenylbutyric acid", "coupling agent", "ammonia", "acetic anhydride" ], "Reaction": [ "Step 1: React 4-(1H-pyrazol-3-yl)benzaldehyde with 4-phenylbutyric acid in the presence of a coupling agent (such as N,N'-dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide) in anhydrous dichloromethane to form N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutyric acid.", "Step 2: Add ammonia to the reaction mixture and heat at reflux temperature for several hours to form the corresponding amide intermediate.", "Step 3: Add acetic anhydride to the reaction mixture and heat at reflux temperature for several hours to form the final product, N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide." ] } | |
CAS RN |
1207022-96-5 |
Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.364 |
IUPAC Name |
4-oxo-4-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C19H17N3O2/c23-18(15-4-2-1-3-5-15)10-11-19(24)21-16-8-6-14(7-9-16)17-12-13-20-22-17/h1-9,12-13H,10-11H2,(H,20,22)(H,21,24) |
InChI Key |
ODLBDHKHPMEBAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
solubility |
soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2380357.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2380361.png)
![N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380362.png)
![2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2380364.png)
![(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2380365.png)
![4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2380366.png)
![1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2380371.png)
![(2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide](/img/structure/B2380372.png)

![1-{2-[(4-Bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2380374.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2380376.png)
